molecular formula C10H16N2O4 B14356523 2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) CAS No. 94082-77-6

2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)

Cat. No.: B14356523
CAS No.: 94082-77-6
M. Wt: 228.24 g/mol
InChI Key: PBBRFJWECSDSDZ-UHFFFAOYSA-N
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Description

2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) is an organic compound with a complex structure that includes both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) typically involves the reaction of 4,6-diamino-1,3-phenylene with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as zinc chloride, to facilitate the formation of the ether linkages . The reaction conditions include maintaining a temperature of around 80-100°C and a pressure of 1-2 atm to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol).

Chemical Reactions Analysis

Types of Reactions

2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The amine groups in the compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide at 50-60°C.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenylene derivatives.

Scientific Research Applications

2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) is unique due to its combination of amine and ether functional groups, which provide a versatile platform for various chemical modifications. This dual functionality makes it particularly valuable in the synthesis of complex molecules and materials.

Properties

CAS No.

94082-77-6

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

2-[2,4-diamino-5-(2-hydroxyethoxy)phenoxy]ethanol

InChI

InChI=1S/C10H16N2O4/c11-7-5-8(12)10(16-4-2-14)6-9(7)15-3-1-13/h5-6,13-14H,1-4,11-12H2

InChI Key

PBBRFJWECSDSDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)OCCO)OCCO)N

Origin of Product

United States

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